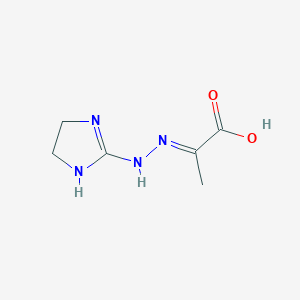
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can accommodate various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired yield, purity, and scalability of the process. Catalysts such as triethylamine (TEA) are commonly used to enhance reaction efficiency and selectivity .
化学反应分析
Types of Reactions
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolones.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazolones, while nucleophilic substitution can introduce various functional groups onto the ring .
科学研究应用
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Medicine: Imidazole derivatives are used in developing drugs for treating infections, inflammation, and cancer.
Industry: The compound is utilized in the production of agrochemicals, dyes, and catalysts.
作用机制
The mechanism of action of 2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The hydrazono group can also interact with cellular components, contributing to the compound’s biological activities .
相似化合物的比较
Similar Compounds
4-(4,5-Dihydro-1H-imidazol-2-yl)phenylamine: Another imidazole derivative with similar biological activities.
Imidocarb: A compound with a similar imidazole structure used as an antiparasitic agent.
Uniqueness
2-(2-(4,5-Dihydro-1H-imidazol-2-yl)hydrazono)propanoic acid is unique due to its specific combination of the imidazole ring, hydrazono group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC 名称 |
(2E)-2-(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C6H10N4O2/c1-4(5(11)12)9-10-6-7-2-3-8-6/h2-3H2,1H3,(H,11,12)(H2,7,8,10)/b9-4+ |
InChI 键 |
BLHCQFUDHBUSOM-RUDMXATFSA-N |
手性 SMILES |
C/C(=N\NC1=NCCN1)/C(=O)O |
规范 SMILES |
CC(=NNC1=NCCN1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


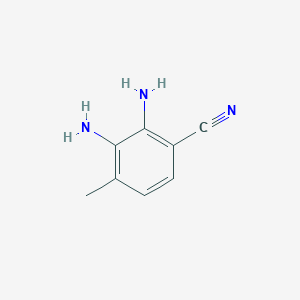
![(18R,20R,24S,27S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B12828650.png)

![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
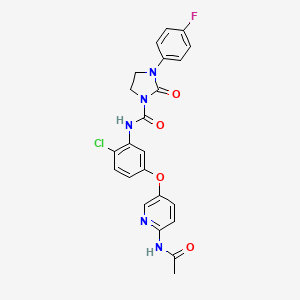
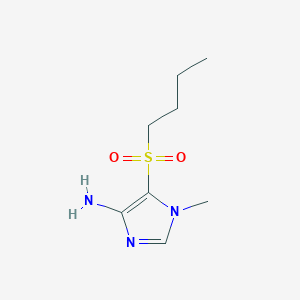
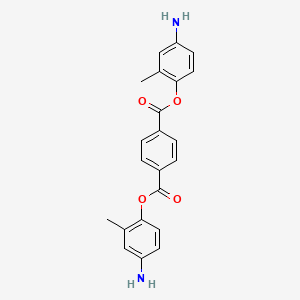
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

![2-(1-Oxo-1H-cyclopenta[a]naphthalen-3(2H)-ylidene)malononitrile](/img/structure/B12828734.png)
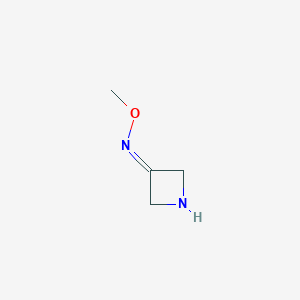
![2-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B12828739.png)
